2,3,4,6-Tetrachloroanisole 2,3,4,6-Tetrachloroanisole 2, 3, 4, 6-Tetrachloroanisole belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 2, 3, 4, 6-Tetrachloroanisole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 3, 4, 6-tetrachloroanisole is primarily located in the membrane (predicted from logP). 2, 3, 4, 6-Tetrachloroanisole exists in all eukaryotes, ranging from yeast to humans.
Brand Name: Vulcanchem
CAS No.: 938-22-7
VCID: VC21325452
InChI: InChI=1S/C7H4Cl4O/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3
SMILES: COC1=C(C(=C(C=C1Cl)Cl)Cl)Cl
Molecular Formula: C7H4Cl4O
Molecular Weight: 245.9 g/mol

2,3,4,6-Tetrachloroanisole

CAS No.: 938-22-7

Cat. No.: VC21325452

Molecular Formula: C7H4Cl4O

Molecular Weight: 245.9 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-Tetrachloroanisole - 938-22-7

Specification

Description 2, 3, 4, 6-Tetrachloroanisole belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 2, 3, 4, 6-Tetrachloroanisole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 3, 4, 6-tetrachloroanisole is primarily located in the membrane (predicted from logP). 2, 3, 4, 6-Tetrachloroanisole exists in all eukaryotes, ranging from yeast to humans.
CAS No. 938-22-7
Molecular Formula C7H4Cl4O
Molecular Weight 245.9 g/mol
IUPAC Name 1,2,3,5-tetrachloro-4-methoxybenzene
Standard InChI InChI=1S/C7H4Cl4O/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3
Standard InChI Key ITXDBGLYYSJNPK-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1Cl)Cl)Cl)Cl
Canonical SMILES COC1=C(C(=C(C=C1Cl)Cl)Cl)Cl
Melting Point 64-65°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator